2-(3,3-Dimethylpiperazin-1-yl)acetic acid
Description
2-(3,3-Dimethylpiperazin-1-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a dimethyl group and an acetic acid moiety.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(3,3-dimethylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)6-10(4-3-9-8)5-7(11)12/h9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
GGZCVRSZEDHAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid typically involves the reaction of 3,3-dimethylpiperazine with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization.
Industrial Production Methods
Industrial production of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alcohols and amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: N-oxides of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid.
Reduction: Amine derivatives.
Substitution: Esters and amides of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid.
Scientific Research Applications
2-(3,3-Dimethylpiperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethylpiperazin-1-yl)acetic acid hydrochloride
- 2-(3,3-Dimethylpiperazin-1-yl)acetic acid dihydrochloride
Comparison
2-(3,3-Dimethylpiperazin-1-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other piperazine derivatives. For example, the dimethyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
